Cyclopropylhydrazine
Overview
Description
Cyclopropylhydrazine is an organic compound with the chemical formula C3H8N2. It is a colorless liquid with a distinctive ammonia-like odor. This compound is known for its instability at room temperature and its tendency to decompose, necessitating careful handling and storage. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylhydrazine can be synthesized through several methods. One common laboratory method involves the reaction of cyclopropyl bromide with excess hydrazine. Another method includes the reaction of cyclopropyl ketone with hydrazine .
Industrial Production Methods: In industrial settings, this compound hydrochloride is often produced. The process involves the reaction of cyclopropylamine with N-Boc-O-tosyl hydroxylamine or similar reagents, followed by deprotection with hydrochloric acid to yield this compound hydrochloride .
Chemical Reactions Analysis
Types of Reactions: Cyclopropylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropyl azides.
Reduction: It can be reduced to form cyclopropylamines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Cyclopropyl azides.
Reduction: Cyclopropylamines.
Substitution: Various cyclopropyl derivatives.
Scientific Research Applications
Cyclopropylhydrazine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of antibiotics and anticancer agents.
Industry: It is employed in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of cyclopropylhydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydrazine group, which can donate electrons to form new bonds. The compound’s effects are mediated through pathways involving the formation of cyclopropyl radicals and subsequent reactions with target molecules .
Comparison with Similar Compounds
Cyclopropylhydrazine can be compared with other hydrazine derivatives, such as:
Methylhydrazine: Similar in reactivity but differs in the substituent group.
Phenylhydrazine: Contains a phenyl group, leading to different reactivity and applications.
Dimethylhydrazine: Has two methyl groups, making it more stable and less reactive than this compound.
Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which imparts additional ring strain and reactivity compared to other hydrazine derivatives. This makes it particularly useful in the synthesis of strained ring systems and biologically active compounds .
Properties
IUPAC Name |
cyclopropylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c4-5-3-1-2-3/h3,5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSINNCBFURFNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598916 | |
Record name | Cyclopropylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120550-58-5 | |
Record name | Cyclopropylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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